(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine

Medicinal Chemistry High-Throughput Screening Chemical Libraries

Flexible alkyl amines fail to replicate the conformational restriction of the norbornane cage. This secondary amine (C₁₃H₂₅N) provides a rigid, non-planar scaffold for metabolic stability. - TPSA: 12 Ų | cLogP: 3.7 (BBB-permeable range) - Application: Scaffold hopping, chiral auxiliaries, CNS libraries - Reliable B2B supply: Standard international shipping

Molecular Formula C13H25N
Molecular Weight 195.34 g/mol
Cat. No. B12277737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine
Molecular FormulaC13H25N
Molecular Weight195.34 g/mol
Structural Identifiers
SMILESCCCCNC(C)C1CC2CCC1C2
InChIInChI=1S/C13H25N/c1-3-4-7-14-10(2)13-9-11-5-6-12(13)8-11/h10-14H,3-9H2,1-2H3
InChIKeyLQTRUQFPXCKSSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide for (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine


(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine (CAS 85542-15-0, molecular formula C₁₃H₂₅N) is a secondary amine characterized by a rigid bicyclo[2.2.1]heptane (norbornane) scaffold connected via an ethyl linker to a butylamine moiety . The norbornane cage imparts a conformationally constrained three-dimensional architecture that distinguishes this compound from flexible linear alkyl amines [1]. It is primarily employed as a research intermediate and a building block in medicinal chemistry, where its rigid scaffold is leveraged for target binding or metabolic stability [2]. It is commercially available from a limited set of specialty chemical suppliers .

Conformationally constrained norbornane scaffold for medicinal chemistry
Limited commercial availability enhances scaffold novelty
Research intermediate suited for building block synthesis

(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine Substitution Risks


Due to its complex fused ring system, (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine cannot be substituted with simpler alkyl amines or even other bicyclic analogs without introducing significant risk. The norbornane core provides a unique vector of steric bulk and conformational restriction that is not replicated by cyclohexyl or flexible chain amines, potentially altering binding interactions or physicochemical properties [1]. Furthermore, the specific combination of the norbornyl-ethyl linker and the butylamine tail in this compound yields a defined hydrophobic-hydrophilic balance, distinguishing it from closely related analogs like (1-{bicyclo[2.2.1]heptan-2-yl}ethyl)(propyl)amine or (1-{bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine . Generic substitution based solely on amine class ignores the critical impact of this exact steric and electronic profile on downstream synthesis and biological activity [2].

Conformational restriction mismatch
Flexible linear or cyclohexyl amines lack the rigid steric bulk of norbornane, potentially altering binding geometry.
Hydrophobic-hydrophilic balance
The specific norbornyl-ethyl-butyl combination defines lipophilicity; shorter or longer chain analogs may shift the physicochemical profile.
Scaffold identity loss
Generic amine substitution ignores the unique steric and electronic profile required for downstream synthetic performance.

Quantitative Evidence for (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine


Scaffold Uniqueness in Screening Libraries

While not a direct bioactivity measurement, the commercial and patent frequency of (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine compared to its closest analogs provides quantitative evidence of its unique position in chemical space. A survey of commercial chemical suppliers indicates that this exact compound is available from a limited subset of vendors, with reported purities ranging from 95% to 98% . In contrast, its shorter-chain analog (1-{bicyclo[2.2.1]heptan-2-yl}ethyl)(propyl)amine is even less commonly listed . Furthermore, a search of patent literature reveals that while the bicyclo[2.2.1]heptane scaffold is widely claimed in generic Markush structures for various therapeutic targets (e.g., sigma-2 receptor, CXCR2, DPP-4) [1][2], the specific N-ethyl-butyl substitution pattern of this compound is seldom, if ever, explicitly exemplified. This scarcity in both commercial and patent spaces suggests a lower probability of encountering this exact chemotype in competitor screening collections or prior art, thereby increasing the potential value of leads derived from this specific building block.

Scaffold Uniqueness
Class-level inference
Rare specific substitution pattern vs. widely claimed generic bicyclo[2.2.1]heptane scaffold
May reduce IP conflict risk in screening
Supplier and patent survey data to verify
Medicinal Chemistry High-Throughput Screening Chemical Libraries

Lipophilicity & TPSA Comparison with Phenyl Analogs

The physicochemical profile of (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine, as predicted by computational tools, exhibits key differences compared to structurally similar yet functionally distinct analogs. The target compound has a predicted LogP of 3.7 and a TPSA of 12 Ų [1]. In contrast, a phenyl-substituted analog, (1-{bicyclo[2.2.1]heptan-2-yl}ethyl)[1-(4-chlorophenyl)butyl]amine, is predicted to have a significantly higher LogP (~5.1) and a TPSA of 3.2 Ų . This quantitative difference indicates that the butylamine version is markedly less lipophilic and more polar than its aryl-containing counterpart, which would translate to distinct solubility, permeability, and protein-binding characteristics in a biological setting.

Lipophilicity & TPSA
Reported
LogP 3.7 / TPSA 12 ŲPhenyl analog LogP ~5.1 / TPSA 3.2 Ų
~1.4 log units lower lipophilicity, ~8.8 Ų higher polarity
Lower lipophilicity may support solubility and reduced off-target binding
In silico prediction; verify experimentally
ADME Prediction Physicochemical Properties Drug-likeness

Metabolic Stability of Bicycloheptane vs. Linear Chains

While direct metabolic stability data for (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine is not publicly available, class-level evidence from closely related systems demonstrates the stabilizing effect of the bicyclo[2.2.1]heptane (norbornane) core. In a study on CXCR2 antagonists, compound 2e, which contains a bicyclo[2.2.1]heptane scaffold, exhibited extremely high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), as well as in rat and human plasma (with <10% degradation over the assay period) [1]. This is a characteristic imparted by the rigid, cage-like norbornane structure which is inherently resistant to oxidative metabolism compared to flexible linear or monocyclic alkyl chains [2]. The target compound, by virtue of containing this exact scaffold, is expected to share this enhanced metabolic stability relative to a hypothetical comparator where the bicycloheptane is replaced by a linear heptyl or cyclohexyl group.

Metabolic Stability (Class)
Class-level inference
Bicyclo[2.2.1]heptane scaffold confers high stability in SIF/SGF and plasma (from CXCR2 antagonist study)
May support metabolic stability screening
Specific data for this compound not available; class property to verify
Metabolic Stability Microsomal Clearance Scaffold Optimization

(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine Application Scenarios


Scaffold Hopping in Kinase/GPCR Inhibitor Programs

When optimizing a lead series that currently contains a flexible alkyl amine or a phenyl group, (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine can be employed as a scaffold-hopping replacement. This substitution aims to improve metabolic stability and introduce a conformationally restricted three-dimensional element, as supported by the class-level stability of the norbornane core [1] and its distinct physicochemical profile compared to phenyl-containing analogs [2].

CNS-Targeted Library Building Block

The compound's relatively low TPSA (12 Ų) and moderate predicted LogP (3.7) [2] place it within a favorable range for passive blood-brain barrier (BBB) permeability. It can be utilized as a key amine building block in the synthesis of focused compound libraries for central nervous system (CNS) targets, where rigid, non-planar scaffolds are often correlated with improved selectivity and reduced P-glycoprotein efflux.

Chiral Auxiliary and Ligand Synthesis

Given the rigid, chiral nature of the bicyclo[2.2.1]heptane scaffold, this compound (especially in enantiomerically pure forms) serves as a valuable starting material for the synthesis of chiral auxiliaries or ligands for asymmetric catalysis [3]. Its structural uniqueness, as evidenced by its limited commercial availability and patent exemplification , makes it a compelling choice for creating proprietary catalytic systems or resolving agents.

Application
Selection Property
Validation Focus
Scaffold Hopping in Kinase/GPCR Programs
Rigid norbornane scaffold, lower predicted lipophilicity vs. phenyl analogs
Metabolic stability profile and synthetic tractability review
CNS-Targeted Library Building Block
Predicted moderate LogP and low TPSA for blood-brain barrier permeability
CNS MPO scoring and P-gp efflux assessment
Chiral Auxiliary & Ligand Synthesis
Chiral rigid bicyclic scaffold and limited commercial availability
Enantiopurity verification and asymmetric induction potential

Technical Documentation Hub

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